molecular formula C12H23NO5S B2883674 tert-butyl (4R)-5,5-dimethyl-2,2-dioxo-4-(propan-2-yl)-1,2lambda6,3-oxathiazolidine-3-carboxylate CAS No. 2225127-00-2

tert-butyl (4R)-5,5-dimethyl-2,2-dioxo-4-(propan-2-yl)-1,2lambda6,3-oxathiazolidine-3-carboxylate

Cat. No.: B2883674
CAS No.: 2225127-00-2
M. Wt: 293.38
InChI Key: AXLORDQHFKBOJK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (4R)-5,5-dimethyl-2,2-dioxo-4-(propan-2-yl)-1,2lambda6,3-oxathiazolidine-3-carboxylate is a complex organic compound featuring a tert-butyl group, a dioxo group, and an oxathiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4R)-5,5-dimethyl-2,2-dioxo-4-(propan-2-yl)-1,2lambda6,3-oxathiazolidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxathiazolidine ring and the introduction of the tert-butyl and dioxo groups. Common reagents used in these reactions include tert-butyl chloride, dimethyl sulfoxide (DMSO), and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4R)-5,5-dimethyl-2,2-dioxo-4-(propan-2-yl)-1,2lambda6,3-oxathiazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The tert-butyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different functional groups replacing the tert-butyl group.

Scientific Research Applications

Tert-butyl (4R)-5,5-dimethyl-2,2-dioxo-4-(propan-2-yl)-1,2lambda6,3-oxathiazolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a useful tool for studying enzyme interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (4R)-5,5-dimethyl-2,2-dioxo-4-(propan-2-yl)-1,2lambda6,3-oxathiazolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular signaling, and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4R)-5,5-dimethyl-2,2-dioxo-4-(methyl)-1,2lambda6,3-oxathiazolidine-3-carboxylate
  • tert-Butyl (4R)-5,5-dimethyl-2,2-dioxo-4-(ethyl)-1,2lambda6,3-oxathiazolidine-3-carboxylate

Uniqueness

Tert-butyl (4R)-5,5-dimethyl-2,2-dioxo-4-(propan-2-yl)-1,2lambda6,3-oxathiazolidine-3-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl (4R)-5,5-dimethyl-2,2-dioxo-4-propan-2-yloxathiazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5S/c1-8(2)9-12(6,7)18-19(15,16)13(9)10(14)17-11(3,4)5/h8-9H,1-7H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLORDQHFKBOJK-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(OS(=O)(=O)N1C(=O)OC(C)(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C(OS(=O)(=O)N1C(=O)OC(C)(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.